2-[(1S,6S)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile
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Overview
Description
2-[(1S,6S)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, hydroxyl, methoxy, and nitrile functional groups, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,6S)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile typically involves multiple steps, starting from readily available precursorsThe final step involves the addition of the acetonitrile group under specific reaction conditions to ensure the desired stereochemistry and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(1S,6S)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under appropriate conditions.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as ammonia or thiols. Reaction conditions are carefully controlled to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
2-[(1S,6S)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[(1S,6S)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[(1R,6S)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile: A stereoisomer with similar chemical properties but different spatial arrangement of atoms.
2-[(1S,6R)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile:
Uniqueness
The uniqueness of 2-[(1S,6S)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile lies in its specific stereochemistry and the combination of functional groups, which confer unique reactivity and potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C9H9Br2NO3 |
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Molecular Weight |
338.98 g/mol |
IUPAC Name |
2-[(1S,6S)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile |
InChI |
InChI=1S/C9H9Br2NO3/c1-15-7-5(10)4-9(14,2-3-12)8(13)6(7)11/h4,8,13-14H,2H2,1H3/t8-,9+/m1/s1 |
InChI Key |
BGYNLOSBKBOJJD-BDAKNGLRSA-N |
Isomeric SMILES |
COC1=C([C@H]([C@@](C=C1Br)(CC#N)O)O)Br |
Canonical SMILES |
COC1=C(C(C(C=C1Br)(CC#N)O)O)Br |
Origin of Product |
United States |
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